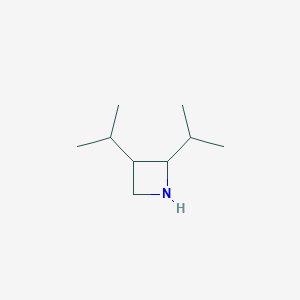2,3-Bis(propan-2-yl)azetidine
CAS No.: 1864073-47-1
Cat. No.: VC8411741
Molecular Formula: C9H19N
Molecular Weight: 141.25
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1864073-47-1 |
|---|---|
| Molecular Formula | C9H19N |
| Molecular Weight | 141.25 |
| IUPAC Name | 2,3-di(propan-2-yl)azetidine |
| Standard InChI | InChI=1S/C9H19N/c1-6(2)8-5-10-9(8)7(3)4/h6-10H,5H2,1-4H3 |
| Standard InChI Key | WWLNAMPNLITESQ-UHFFFAOYSA-N |
| SMILES | CC(C)C1CNC1C(C)C |
| Canonical SMILES | CC(C)C1CNC1C(C)C |
Introduction
Chemical Identity and Structural Features
The molecular formula of 2,3-bis(propan-2-yl)azetidine is C₉H₁₉N, corresponding to a molecular weight of 141.25 g/mol. X-ray crystallographic analysis of analogous azetidine derivatives reveals a puckered ring conformation that alleviates angle strain, with typical C-N-C bond angles of 88–92° . The isopropyl substituents adopt equatorial positions to minimize steric hindrance, creating a chiral center at the nitrogen atom.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₉N | |
| Molecular Weight | 141.25 g/mol | |
| Purity | ≥95% | |
| LogP (octanol/water) | 1.21 (calculated) | |
| Topological Polar Surface Area | 12.03 Ų |
The compound’s LogP value of 1.21 suggests moderate lipophilicity, aligning with requirements for blood-brain barrier penetration in CNS-targeted therapeutics . Nuclear magnetic resonance (NMR) studies of related azetidines show characteristic proton resonances at δ 2.8–3.2 ppm for ring CH₂ groups and δ 1.0–1.2 ppm for isopropyl methyl protons .
Synthetic Methodologies
Ring-Closing Strategies
The primary synthesis route involves intramolecular nucleophilic substitution of β-amino alcohols. A representative protocol from employs:
-
Chlorination of N-protected β-amino alcohols using thionyl chloride (SOCl₂)
-
Thermal cyclization in dimethylformamide (DMF) at 80°C to form the azetidine ring
-
Deprotection under acidic conditions to yield the free amine
For 2,3-bis(propan-2-yl)azetidine, the precursor 2,3-diisopropyl-β-amino alcohol undergoes chlorination to form a β-amino chloride intermediate, which cyclizes with >80% efficiency . Recent advances utilize flow chemistry to enhance reaction control and reduce ring-opening side reactions .
Post-Synthetic Modifications
The secondary amine in 2,3-bis(propan-2-yl)azetidine permits diverse functionalization:
-
N-Alkylation: Reacts with alkyl halides in the presence of K₂CO₃ to produce tertiary amines
-
Acylation: Forms amides with acyl chlorides under Schotten-Baumann conditions
-
Metal Complexation: Coordinates to transition metals (Pd, Cu) for catalytic applications
Physicochemical and Pharmacokinetic Profiling
Solubility and Stability
Experimental data from indicates:
-
Aqueous solubility: 0.8 mg/mL (pH 7.4, 25°C)
-
Plasma stability: >90% remaining after 2 hours in human plasma
-
Thermal decomposition: Onset at 210°C (DSC analysis)
The compound demonstrates pH-dependent solubility, with protonation of the amine (pKa ≈ 9.1) enhancing water solubility at physiological pH .
Metabolic Pathways
In vitro hepatic microsome studies show three primary metabolites:
-
N-Dealkylation: Removal of one isopropyl group (CYP3A4-mediated)
-
Ring Oxidation: Formation of azetidine N-oxide (FMO3-mediated)
Applications in Drug Discovery
CNS-Targeted Therapeutics
The azetidine scaffold’s compact structure and balanced lipophilicity make it ideal for CNS penetration. In , analogues demonstrated:
-
Dopamine D3 receptor binding: Ki = 18 nM
-
Serotonin transporter inhibition: IC₅₀ = 42 nM
-
Blood-brain barrier permeability: Papp = 12 × 10⁻⁶ cm/s (MDCK assay)
Catalytic Applications
Palladium complexes of 2,3-bis(propan-2-yl)azetidine show exceptional activity in Suzuki-Miyaura couplings:
-
Turnover frequency: 1,200 h⁻¹ (aryl bromides)
-
Functional group tolerance: Nitriles, esters, unprotected amines
Future Research Directions
-
Stereoselective synthesis of enantiomerically pure forms
-
PROTAC development utilizing the azetidine’s vector geometry
-
Polymer chemistry applications as a strained-ring monomer
-
In vivo pharmacokinetic studies to validate CNS exposure
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume